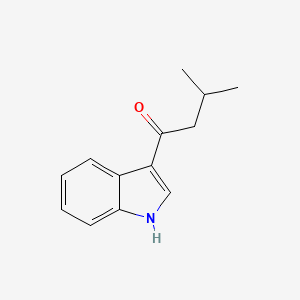

1-(1H-indol-3-yl)-3-methylbutan-1-one

Description

1-(1H-Indol-3-yl)-3-methylbutan-1-one is a ketone-containing indole derivative characterized by a methyl-substituted butanone backbone linked to the 3-position of the indole ring. The indole scaffold is renowned for its versatility in medicinal chemistry, enabling interactions with enzymes and receptors through hydrophobic, π-π stacking, and hydrogen-bonding interactions .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-3-methylbutan-1-one |

InChI |

InChI=1S/C13H15NO/c1-9(2)7-13(15)11-8-14-12-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3 |

InChI Key |

RQDSUVCWFCIDAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1H-indol-3-yl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone under acidic conditions to form the indole ring . Another method involves the reaction of indole with aldehydes in the presence of a catalyst such as calcium oxide . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(1H-indol-3-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Multicomponent Reactions: The compound can participate in multicomponent reactions to form complex heterocyclic structures.

Scientific Research Applications

1-(1H-indol-3-yl)-3-methylbutan-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various indole derivatives.

Biology: Studied for its potential cytotoxic effects on cancer cells, particularly hepatocarcinoma cells.

Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-methylbutan-1-one involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, its electron-rich nature allows it to react with electrophiles, contributing to its diverse biological activities .

Comparison with Similar Compounds

Substituted Indole Chalcones

- 3a (1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one) and 3b (3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one): Structure: Indole-propenone hybrids with aryl substituents (p-tolyl or 4-chlorophenyl). Activity: Demonstrated anticancer activity via thiosemicarbazide derivatization to pyrazole-carbothioamides (e.g., compound 5) .

Antifungal Indole Derivatives

- 3b, 3c, and 3e (1-(1H-Indol-3-yl) derivatives): Structure: Varied substituents on the indole-propenone scaffold. Activity: Fungicidal against Candida spp. and Aspergillus niger (MIC: 0.250–1 mg/mL). Compound 3c inhibits microbial tyrosinase (~28% inhibition at 0.250 mg/mL) and synergizes with fluconazole . Comparison: The methylbutanone group in the target compound may alter lipophilicity, influencing membrane penetration and antifungal efficacy.

Anti-Tubercular Indole Chalcones

- (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one: Structure: Propenone linker with heteroaryl (furan) substitution. Activity: Anti-tubercular activity against Mtb H37Rv (MIC: 210 μM) . Key Insight: Replacement of the furan with a methylbutanone group could modulate steric hindrance and solubility, impacting Mtb target engagement.

Substituent Effects on Physical Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1-(1H-Indol-3-yl)-3-methylbutan-1-one | Methylbutanone | 201.24 (estimated) | N/A | N/A |

| 1-(3-Methoxyphenyl)-3-methylbutan-1-one | 3-Methoxyphenyl | 192.25 | 274.4 (predicted) | 0.986 (predicted) |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | 2-Hydroxyphenyl | 178.23 | N/A | N/A |

- Hydroxyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.